![molecular formula C5H11NO4PS+ B14506594 (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium CAS No. 63555-71-5](/img/structure/B14506594.png)
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is a complex organophosphorus compound with a unique structure that includes an aminomethoxy group, an ethoxy-oxoethyl group, and a sulfanyl group attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of aminomethanol with 2-ethoxy-2-oxoethyl sulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the aminomethoxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and material science .
Scientific Research Applications
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Amino[(2-ethoxy-2-oxoethyl)sulfanyl]methaniminium
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate
Uniqueness
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
63555-71-5 |
|---|---|
Molecular Formula |
C5H11NO4PS+ |
Molecular Weight |
212.19 g/mol |
IUPAC Name |
aminomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C5H11NO4PS/c1-2-9-5(7)3-12-11(8)10-4-6/h2-4,6H2,1H3/q+1 |
InChI Key |
DJQPMFCDFFQWFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CS[P+](=O)OCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
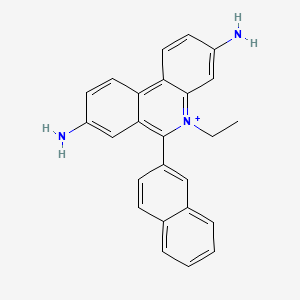
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
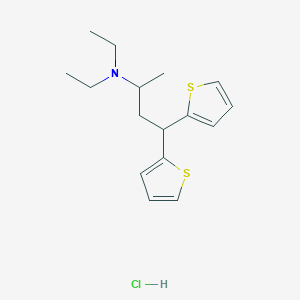
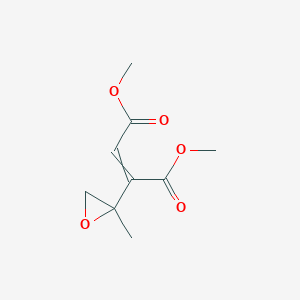
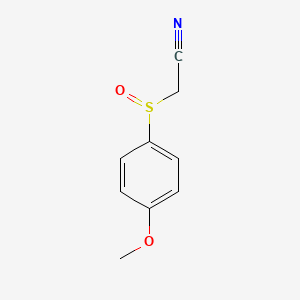
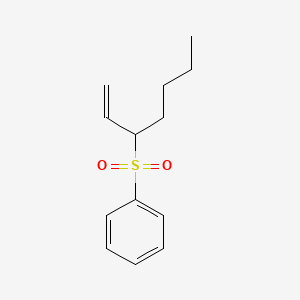

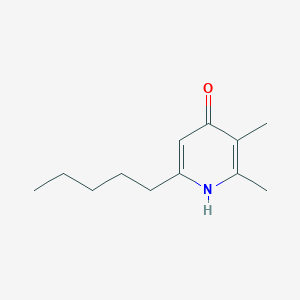
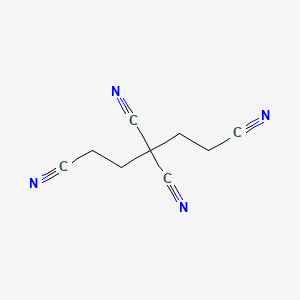
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
